(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid
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Overview
Description
(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid is a synthetic organic compound that features a tetrahydrothiopyran ring substituted with a Boc-protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and a dihaloalkane under basic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced via a nucleophilic substitution reaction using a Boc-protected amine and an appropriate leaving group on the tetrahydrothiopyran ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
(4-Amino-tetrahydrothiopyran-4-YL)-acetic acid: Lacks the Boc-protection, making it more reactive.
(4-Boc-amino-tetrahydrothiopyran-4-YL)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: (4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]thian-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPLUWVUSWPNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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